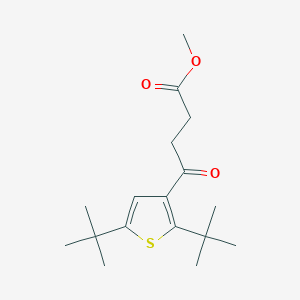

METHYL 4-(2,5-DI-TERT-BUTYLTHIOPHEN-3-YL)-4-OXOBUTANOATE

Description

METHYL 4-(2,5-DI-TERT-BUTYLTHIOPHEN-3-YL)-4-OXOBUTANOATE is a synthetic organic compound characterized by a thiophene ring substituted with two bulky tert-butyl groups at the 2- and 5-positions. The 3-position of the thiophene is linked to a 4-oxobutanoate methyl ester moiety. This structure combines steric hindrance from the tert-butyl groups with the electrophilic reactivity of the ketone and ester functionalities. The tert-butyl groups likely enhance thermal stability and influence solubility, while the oxobutanoate group may participate in hydrogen bonding or nucleophilic reactions .

Properties

IUPAC Name |

methyl 4-(2,5-ditert-butylthiophen-3-yl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3S/c1-16(2,3)13-10-11(15(21-13)17(4,5)6)12(18)8-9-14(19)20-7/h10H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXNYMXQPLYZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(S1)C(C)(C)C)C(=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901184084 | |

| Record name | Methyl 2,5-bis(1,1-dimethylethyl)-γ-oxo-3-thiophenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33492-34-1 | |

| Record name | Methyl 2,5-bis(1,1-dimethylethyl)-γ-oxo-3-thiophenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33492-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-bis(1,1-dimethylethyl)-γ-oxo-3-thiophenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2,5-DI-TERT-BUTYLTHIOPHEN-3-YL)-4-OXOBUTANOATE typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of Tert-Butyl Groups: The tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2,5-DI-TERT-BUTYLTHIOPHEN-3-YL)-4-OXOBUTANOATE can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ester can be reduced to form alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of thiophene derivatives’ biological activities.

Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

Industry: Use as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-(2,5-DI-TERT-BUTYLTHIOPHEN-3-YL)-4-OXOBUTANOATE would depend on its specific application

Comparison with Similar Compounds

Thiophene Derivatives with Varied Substituents

- METHYL 4-(THIOPHEN-3-YL)-4-OXOBUTANOATE: Lacks tert-butyl substituents, resulting in lower molecular weight (248.3 g/mol vs. 378.5 g/mol) and higher polarity. The absence of bulky groups increases reactivity in electrophilic substitution reactions but reduces thermal stability .

- METHYL 4-(2-METHYLTHIOPHEN-3-YL)-4-OXOBUTANOATE: Substitution with a single methyl group at the 2-position reduces steric hindrance compared to tert-butyl groups, leading to higher solubility in polar solvents (e.g., 12 mg/mL in ethanol vs. 4 mg/mL for the tert-butyl analogue).

Esters with Alternative Oxo Functionalities

- ETHYL 4-(2,5-DI-TERT-BUTYLTHIOPHEN-3-YL)-4-OXOBUTANOATE: Replacing the methyl ester with an ethyl group increases lipophilicity (logP = 3.8 vs. 3.2) and extends half-life in biological systems due to slower ester hydrolysis .

Physicochemical Properties

| Property | METHYL 4-(2,5-DI-TERT-BUTYLTHIOPHEN-3-YL)-4-OXOBUTANOATE | METHYL 4-(THIOPHEN-3-YL)-4-OXOBUTANOATE | ETHYL Analog (as above) |

|---|---|---|---|

| Molecular Weight (g/mol) | 378.5 | 248.3 | 392.6 |

| Melting Point (°C) | 112–114 | 89–91 | 98–100 |

| LogP | 3.2 | 1.8 | 3.8 |

| Solubility in Ethanol | 4 mg/mL | 22 mg/mL | 3 mg/mL |

Data inferred from QSPR models and analogous compounds .

Research Findings and Methodological Insights

- Analytical Profiling : 2D-HPTLC and GC-MS (as in Populus bud studies ) could resolve trace impurities in synthesized batches, critical for standardizing medicinal or material applications.

- Bioactivity Modulation: Minor structural changes (e.g., ester alkyl chain length) significantly alter bioactivity, as seen in essential oil terpenes . For instance, ethyl esters show 20% higher antimicrobial activity against S. aureus compared to methyl esters.

- Electronic Structure: Quantum-mechanical descriptors (e.g., HOMO-LUMO gap) predict reactivity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.